Muscomin

Description

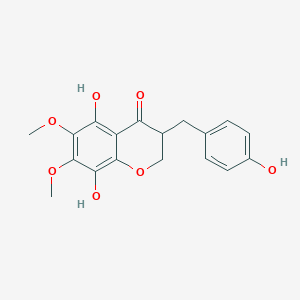

Structure

3D Structure

Properties

CAS No. |

96910-98-4 |

|---|---|

Molecular Formula |

C18H18O7 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O7/c1-23-17-14(21)12-13(20)10(7-9-3-5-11(19)6-4-9)8-25-16(12)15(22)18(17)24-2/h3-6,10,19,21-22H,7-8H2,1-2H3 |

InChI Key |

PGCPWPPPMWXCMG-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O)OC |

melting_point |

144.7°C |

physical_description |

Solid |

Synonyms |

3-(4-hydroxybenzyl)-5,8-dihydroxy-6,7-dimethoxychroman-4-one muscomin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of Muscimol

Note to the reader: The initial request specified "Muscomin." Based on the context of natural sources and isolation, it is overwhelmingly likely that this was a typographical error and the intended compound of interest is Muscimol , a well-documented psychoactive isoxazole found in various Amanita species. This guide will proceed under the assumption that the user is requesting information on Muscimol.

This technical guide provides a comprehensive overview of the natural sources of Muscimol, its concentration in those sources, and detailed methodologies for its isolation and purification. The content is intended for researchers, scientists, and drug development professionals.

Natural Sources of Muscimol

Muscimol is a psychoactive isoxazole alkaloid primarily found in fungi of the genus Amanita.[1][2][3] The most well-known and studied sources are:

-

Amanita muscaria (Fly Agaric): This iconic red-and-white mushroom is the principal natural source of Muscimol. It is widely distributed in temperate and boreal regions of the Northern Hemisphere.[1][4]

-

Amanita pantherina (Panther Cap): This species also contains significant quantities of Muscimol and its precursor, ibotenic acid.[1][2]

-

Amanita gemmata : This species is another known source of Muscimol.[2]

Muscimol is not uniformly distributed throughout the mushroom. The highest concentration is found in the layer just below the skin of the cap.[1] It is important to note that Muscimol is primarily a decarboxylation product of ibotenic acid, a neurotoxic compound also present in these mushrooms.[1][4] The process of drying the mushrooms facilitates this conversion, increasing the concentration of Muscimol relative to ibotenic acid.[4]

Quantitative Analysis of Muscimol in Amanita muscaria

The concentrations of Muscimol and ibotenic acid can vary significantly based on the mushroom's geographic location, season of fruiting, and the specific part of the mushroom being analyzed.[4] Spring and summer fruitings have been reported to contain up to ten times more ibotenic acid and Muscimol than autumn fruitings.[4]

| Mushroom Part | Ibotenic Acid Concentration (ppm) | Muscimol Concentration (ppm) | Reference |

| Whole Fruit Body (Mean) | 343 | 22 | [5] |

| Cap (Mean) | 519 | 30 | [5] |

| Base (Mean) | 290 | 20 | [5] |

| Stalk (Mean) | 253 | 17 | [5] |

| Fresh Mushroom | Not Specified | 0.03–0.1% (300-1000 ppm) | [6] |

| Mushroom from Poisoning Case | 210 µg/g (210 ppm) | 107 µg/g (107 ppm) | [7] |

Isolation and Purification Methodologies

Several methods have been developed for the extraction and purification of Muscimol from Amanita species. These methods generally involve an initial extraction from the fungal material, followed by purification steps to separate Muscimol from other compounds, particularly ibotenic acid.

General Experimental Workflow

The overall process for isolating Muscimol can be summarized in the following workflow. The key decision points involve the choice of extraction method and the specific chromatographic techniques used for purification.

Detailed Experimental Protocols

This method is designed to maximize the conversion of ibotenic acid to Muscimol and is based on principles described in patent literature.[8]

-

Preparation: Dry fresh Amanita muscaria mushrooms and grind them into a fine powder.

-

Aqueous Extraction: Perform an aqueous extraction by heating the mushroom powder in water. This step solubilizes both Muscimol and ibotenic acid.

-

Acidification and Decarboxylation: Reduce the pH of the resulting extract to between 2.0 and 4.0 by adding a suitable acid (e.g., HCl, citric acid).[8][9]

-

Reflux: Reflux the acidic mixture. The combination of heat and low pH promotes the decarboxylation of ibotenic acid into Muscimol, thereby increasing the yield of the target compound.[8] This step also helps to coagulate small particles, facilitating their removal.[8]

-

Concentration and Purification: Filter the mixture to remove solid impurities. Concentrate the filtrate, for example, through distillation under reduced pressure to avoid degradation.[8][9] Further purification can be achieved through column chromatography.

This method leverages the amphoteric nature of Muscimol to separate it from other components.

-

Acidification: Treat the dried and powdered mushroom material with a mild acid. This converts Muscimol into its water-soluble salt form.[10][11]

-

Filtration: Filter the mixture to remove the solid, insoluble mushroom residues.

-

Basification: Treat the acidic, aqueous solution with a base. This neutralizes the Muscimol salt, causing the freebase form of Muscimol to precipitate out of the solution.[10][11]

-

Purification: The crude Muscimol precipitate can be collected and further purified using techniques such as recrystallization or column chromatography.[10][11]

This is a well-established method for isolating pure Muscimol.[1]

-

Extraction: Extract the fungal material with boiling water, followed by rapid cooling.

-

Initial Chromatography: Treat the aqueous extract with a basic resin. Wash the resin with water and then elute the bound compounds with acetic acid.[1]

-

Intermediate Processing: Freeze-dry the eluate and then redissolve it in water.

-

Secondary Chromatography: Pass the dissolved material through a column of cellulose phosphate.

-

Final Elution and Crystallization: Elute the column with ammonium hydroxide. Recrystallize the resulting product from alcohol to obtain pure Muscimol crystals.[1]

Mechanism of Action: GABAA Receptor Agonism

Muscimol's primary pharmacological effect is due to its potent agonism at the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its structure is highly similar to that of GABA, allowing it to bind to and activate these receptors.[1] The activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-) into the neuron. This influx causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, resulting in an overall inhibitory effect on the central nervous system.[2]

Conclusion

Muscimol is a valuable research chemical primarily sourced from Amanita species. Its isolation requires careful consideration of its chemical properties and its relationship with its precursor, ibotenic acid. The methodologies outlined in this guide, from aqueous and solvent-based extractions to chromatographic purification, provide a robust framework for obtaining Muscimol for research and drug development purposes. Understanding the compound's potent GABAA receptor agonism is critical for any application in neuroscience and pharmacology.

References

- 1. Muscimol - Wikipedia [en.wikipedia.org]

- 2. Muscimol | C4H6N2O2 | CID 4266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amanita muscaria and muscimol- Alchimia Grow Shop [alchimiaweb.com]

- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 7. Analysis of ibotenic acid and muscimol in Amanita mushrooms by hydrophilic interaction liquid chromatography–tandem mass spectrometry (2012) | Kunio Gonmori | 23 Citations [scispace.com]

- 8. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. dreamershrooms.com [dreamershrooms.com]

- 11. The Science Behind Muscimol Isolate Powder: Unraveling the Mystery of Amanita Muscaria's Active Compound - SW Distro [swdistro.com]

Muscomin: A Technical Guide to its Chemical Structure and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and spectroscopic data of Muscomin, a homoisoflavanone isolated from Veltheimia viridifolia. Due to the limited availability of public experimental spectral data for this compound itself, this document presents a comprehensive analysis based on its known structure, predicted data, and experimental data from a closely related analogue for comparative purposes.

Chemical Structure and Properties

This compound is a natural product belonging to the homoisoflavanone class of flavonoids. Its formal chemical name is 5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one . The structure features a chromanone core with hydroxyl and methoxy substitutions on the A-ring and a 4-hydroxybenzyl group at the C-3 position.

Table 1: Chemical Identity and Properties of this compound

| Identifier | Value |

| IUPAC Name | 5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one[1] |

| Molecular Formula | C₁₈H₁₈O₇[1] |

| Molecular Weight | 346.33 g/mol [1] |

| Monoisotopic Mass | 346.10525291 Da[1] |

| CAS Number | 96910-98-4[1] |

| Classification | Homoisoflavanone[1] |

| Natural Source | Bulbs of Veltheimia viridifolia (Hyacinthaceae) |

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for confirming the molecular formula of an unknown compound.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₈H₁₈O₇) (Data presented is predicted and should be used as a guide)

| Adduct | Ionization Mode | Predicted m/z |

| [M+H]⁺ | Positive | 347.11254 |

| [M+Na]⁺ | Positive | 369.09448 |

| [M-H]⁻ | Negative | 345.09798 |

| [M+NH₄]⁺ | Positive | 364.13908 |

Reference Data: Analogue Compound

The following data tables (3, 4, and 5) present experimental spectroscopic information for the synthetic analogue 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one .

Table 3: ¹H-NMR Spectroscopic Data for Analogue Compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.10 | s | 1H | 5-OH |

| 9.17 | s | 1H | 4'-OH |

| 6.97 | d, J=8.4 Hz | 2H | H-2', H-6' |

| 6.64 | d, J=8.4 Hz | 2H | H-3', H-5' |

| 4.25 - 4.19 | m | 1H | H-2a |

| 4.14 - 4.08 | m | 1H | H-2b |

| 3.01 - 2.95 | m | 1H | H-3 |

| 2.50 | s | 3H | 6-CH₃ |

| 2.44 | s | 3H | 8-CH₃ |

| 2.01 - 1.95 | m | 2H | Benzyl-CH₂ |

Table 4: ¹³C-NMR Spectroscopic Data for Analogue Compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 197.1 | C-4 |

| 160.0 | C-7 |

| 157.9 | C-5 |

| 156.0 | C-8a |

| 155.9 | C-4' |

| 130.4 | C-2', C-6' |

| 129.8 | C-1' |

| 115.3 | C-3', C-5' |

| 104.9 | C-6 |

| 103.8 | C-8 |

| 102.1 | C-4a |

| 68.2 | C-2 |

| 45.9 | C-3 |

| 35.1 | Benzyl-CH₂ |

| 7.9 | 6-CH₃ |

| 7.1 | 8-CH₃ |

Table 5: Infrared (IR) and HRMS Data for Analogue Compound

| Spectroscopy | Data |

| IR (KBr, cm⁻¹) | 3421 (O-H), 2924 (C-H), 1635 (C=O), 1515, 1450 (Aromatic C=C) |

| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₈H₁₉O₅⁺: 315.1227; Found: 315.1225 |

Experimental Protocols

While the precise, step-by-step protocol for the original isolation of this compound is not fully detailed in the literature, a representative procedure can be constructed based on the published work and standard phytochemical methods.

Representative Protocol for Isolation of this compound

This protocol describes a plausible method for isolating this compound from the bulbs of Veltheimia viridifolia.

-

Plant Material Preparation: Fresh bulbs of V. viridifolia are collected, washed, sliced, and air-dried in the shade. The dried material is then ground into a coarse powder.

-

Solvent Extraction:

-

The powdered plant material (e.g., 1 kg) is first macerated with n-hexane or petroleum ether (3 x 3 L, 24h each) at room temperature to remove nonpolar constituents like fats and waxes. The extracts are filtered and combined.

-

The defatted plant material is then air-dried and subsequently extracted with a more polar solvent, such as diethyl ether or ethyl acetate (3 x 3 L, 24h each), to extract compounds of intermediate polarity, including homoisoflavanones.

-

-

Fractionation:

-

The diethyl ether/ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100) to yield several primary fractions.

-

-

Chromatographic Purification:

-

Fractions showing the presence of homoisoflavanones (monitored by Thin Layer Chromatography, TLC) are combined.

-

The combined fraction is further purified by repeated column chromatography on silica gel using a finer gradient of n-hexane/ethyl acetate or chloroform/methanol.

-

Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water mobile phase to yield pure this compound.

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), Mass Spectrometry, and IR spectroscopy.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of the pure compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

-

¹H-NMR and ¹³C-NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra are obtained using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

References

The Enigmatic Homoisoflavanone: A Review of the Unexplored Biological Potential of Muscomin

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Muscomin, a homoisoflavanone identified by its chemical structure 5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one, remains a molecule of significant scientific curiosity yet limited empirical exploration. Despite its classification within the homoisoflavonoids, a class of compounds known for a variety of biological activities, this compound itself has a notably sparse research footprint. This technical guide aims to consolidate the currently available information on this compound and to highlight the significant gaps in our understanding of its potential biological activities, thereby underscoring the untapped opportunities for future research and drug discovery.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is essential for any investigation into its biological potential. This compound, with the chemical formula C₁₈H₁₈O₇, is registered under the CAS number 96910-98-4. What is known is primarily its structural and basic chemical data, which serves as a starting point for any future in silico or in vitro studies.

The Void of Biological Data

A comprehensive review of prominent scientific databases, including PubChem, the Human Metabolome Database (HMDB), and FooDB, reveals a consistent and striking absence of documented biological activities for this compound. These databases, which serve as central repositories for chemical and biological information, offer no quantitative data on the bioactivity of this compound. Key metrics essential for drug development and molecular biology research, such as IC50 or EC50 values, binding affinities, and specific enzymatic or cellular effects, are entirely absent from the public record.

The Human Metabolome Database notes that while this compound has been detected in some herbs and spices, there is a lack of quantification and associated health effects. Similarly, FooDB echoes this sentiment, stating that "very few articles have been published on this compound" and provides no information on its health effects, bioactivities, or associated metabolic pathways.

The Broader Context: Homoisoflavonoids

While direct evidence for this compound's biological activity is wanting, the broader class of homoisoflavonoids, to which it belongs, has been the subject of more extensive research. It is from this familial context that we may infer potential avenues of investigation for this compound. Homoisoflavonoids are known to possess a range of biological properties, and future research into this compound could logically commence by exploring these established activities within its chemical class.

Future Directions and a Call for Research

The current state of knowledge regarding this compound presents a clear and compelling case for foundational research. The absence of data is not a null result but rather an open invitation for discovery. The following logical workflow is proposed for initiating the biological characterization of this compound.

Proposed Initial Research Workflow

Homoisoflavonoids Structurally Similar to Muscomin: A Technical Guide for Researchers

An In-depth Analysis of Structure, Biological Activity, and Experimental Protocols for Drug Development Professionals

Introduction

Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a C16 skeleton, distinguishing them from the more common C15 flavonoids. Muscomin, a homoisoflavanone isolated from plants of the Hyacinthaceae family, serves as a key structural template for a range of related compounds with significant biological potential. This technical guide provides a comprehensive overview of homoisoflavonoids structurally similar to this compound, focusing on their chemical structures, quantitative biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique class of natural products.

Homoisoflavonoids with Structural Similarity to this compound

This compound is chemically identified as 5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one. Homoisoflavonoids with close structural resemblance typically share the 3-(4-hydroxybenzyl)-4-chromanone or 3-benzyl-4-chromanone core. Variations in the substitution pattern of the A and B rings, particularly the degree of hydroxylation and methoxylation, give rise to a diverse array of analogues.

Several such compounds have been isolated from various plant sources, notably from the genera Veltheimia, Scilla, Bellevalia, and Muscari. These structurally related compounds exhibit a range of biological activities, including cytotoxic, antioxidant, and enzyme inhibitory effects.

Comparative Analysis of Biological Activities

The biological activities of this compound-like homoisoflavonoids have been investigated in various in vitro assays. The following table summarizes the key quantitative data for a selection of these compounds, providing a basis for comparative analysis and structure-activity relationship (SAR) studies.

| Compound Name | Structure | Biological Activity | Assay | Quantitative Data (IC50/EC50 in µM) | Source Plant(s) |

| This compound | 5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one | - | - | Limited data available in public literature | Veltheimia viridifolia, Muscari spp. |

| R(-)-3-(4-hydroxybenzyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one | Cytotoxicity | MTT Assay | - | Veltheimia viridifolia[1] | |

| Autumnalin | 3-(4'-hydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one | Cytotoxicity | MTT Assay | 74.6 (against human fibroblasts) | Scilla persica |

| 3,9-Dihydro-autumnalin | 3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methoxychroman-4-one | Cytotoxicity | MTT Assay | 30.5 (against human fibroblasts) | Scilla persica |

| Compound 2 (from Bellevalia flexuosa) | 7-O-methyl-3,9-dihydropunctatin | Cytotoxicity | MTT Assay | 1.6 (MDA-MB-435), 14.2 (MDA-MB-231), 9.5 (OVCAR3) | Bellevalia flexuosa |

| Compound 7 (from Bellevalia flexuosa) | 4'-O-methyl-3,9-dihydropunctatin | Cytotoxicity | MTT Assay | 2.0 (MDA-MB-435), 3.6 (MDA-MB-231), 10.8 (OVCAR3) | Bellevalia flexuosa |

| 5,7-D chromanone | 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | α-Glucosidase Inhibition | - | 15.03 ± 2.59 | Portulaca oleracea |

| Compound 12 (synthetic) | 3-benzylidene-4-chromanone derivative | α-Glucosidase Inhibition | - | 15 | Synthetic |

| Compound 14 (synthetic) | 3-benzylidene-4-chromanone derivative | α-Glucosidase Inhibition | - | 25 | Synthetic |

| Compound 18 (synthetic) | 3-benzylidene-4-chromanone derivative | α-Glucosidase Inhibition | - | 28 | Synthetic |

| Compound 5 (synthetic) | 3-benzylidene-4-chromanone derivative | DPPH Radical Scavenging | - | EC50: 13 | Synthetic |

| Compound 13 (synthetic) | 3-benzylidene-4-chromanone derivative | DPPH Radical Scavenging | - | EC50: 14 | Synthetic |

Key Signaling Pathways

The diverse biological activities of homoisoflavonoids suggest their interaction with multiple cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

Anti-inflammatory and Immune Response: NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immune responses.[2][3] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Some flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[4][5] The potential of this compound-like homoisoflavonoids to modulate this pathway warrants further investigation.

Caption: Canonical NF-κB Signaling Pathway.

Cell Growth, Proliferation, and Survival: PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling cascades are critical regulators of cell fate, including growth, proliferation, and survival.[1][6][7][8] Aberrant activation of these pathways is a hallmark of many cancers, making them attractive targets for anticancer drug development. The cytotoxic effects observed for several this compound-like homoisoflavonoids may be mediated through the modulation of these pathways.

Caption: PI3K/Akt Signaling Pathway.

Caption: MAPK/ERK Signaling Pathway.

Angiogenesis: VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) signaling is a key driver of angiogenesis, the formation of new blood vessels.[9][10][11] This process is essential for tumor growth and metastasis. Inhibition of the VEGF pathway is a validated strategy in cancer therapy. The potential anti-angiogenic properties of this compound-like homoisoflavonoids could be mediated through interference with this pathway.

Caption: VEGF Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Isolation of Homoisoflavonoids from Plant Material

The following is a general protocol for the extraction and isolation of homoisoflavonoids from plant bulbs, adapted from methodologies used for Scilla persica.

Caption: General workflow for homoisoflavonoid isolation.

Protocol:

-

Extraction: Air-dried and powdered plant bulbs are macerated with 80% methanol at room temperature for 72 hours.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude methanolic extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The chloroform fraction, often rich in homoisoflavonoids, is subjected to silica gel column chromatography. Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure homoisoflavonoids.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test homoisoflavonoids (typically in DMSO, with the final concentration not exceeding 0.5%) for 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.[14][15]

Protocol:

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the test compound at various concentrations in methanol.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in phosphate buffer (pH 6.8).

-

Reaction Mixture: In a 96-well plate, 50 µL of the test compound at various concentrations is pre-incubated with 50 µL of the α-glucosidase solution at 37°C for 10 minutes.

-

Initiation of Reaction: 50 µL of the pNPG solution is added to initiate the reaction, and the plate is incubated at 37°C for 20 minutes.

-

Termination of Reaction: The reaction is stopped by adding 100 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

Homoisoflavonoids structurally related to this compound represent a promising class of natural products with a wide range of biological activities. Their cytotoxic, antioxidant, and enzyme inhibitory properties, coupled with their potential to modulate key cellular signaling pathways, make them attractive candidates for further investigation in the context of drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field, facilitating a deeper understanding of these compounds and accelerating the exploration of their therapeutic potential. Further research is warranted to fully elucidate their mechanisms of action and to explore their efficacy in in vivo models.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Structure-Antioxidant Activity Models of Isoflavonoids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidative activity of homoisoflavonoids from Muscari racemosum and Dracena cinnabari - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(4-Hydroxybenzyl)-5,7-dihydroxy-6-methoxychroman-4-one | C17H16O6 | CID 404572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Bioactivity and Phytochemicals of Muscari comosum (Leopoldia comosa), a Plant of Multiple Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic homoisoflavonoids from the bulbs of Bellevalia flexuosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Structure-Antioxidant Activity Models of Isoflavonoids: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone inhibits α-glucosidase in vitro and alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. amsbio.com [amsbio.com]

Muscomin: An Obscure Homoisoflavanone with No Documented Traditional Medicinal Use

A comprehensive review of available scientific and ethnobotanical literature reveals a significant absence of information regarding the use of the chemical compound muscomin in any traditional medicine or ethnobotanical context. While the compound has been identified and chemically characterized, there is no evidence to suggest its historical or contemporary use in healing practices by any indigenous or local communities.

This compound is a type of organic compound known as a homoisoflavanone.[1] These are a class of homoisoflavonoids built upon a chromanone structure.[1] The scientific literature indicates that this compound has been isolated from the plant Veltheimia viridifolia. However, beyond this chemical and botanical context, there is a notable scarcity of research. Multiple sources explicitly state that very few scientific articles have been published on this compound, highlighting its obscurity in the scientific community.[1]

Chemical and Physical Properties

Despite the lack of information on its traditional use, the chemical and physical properties of this compound have been documented. This information is crucial for researchers and drug development professionals who may wish to investigate this compound further.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₈O₇ | |

| Average Molecular Weight | 346.3313 g/mol | |

| Monoisotopic Molecular Weight | 346.10525293 Da | |

| IUPAC Name | 5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Synonyms | 3-(4-hydroxybenzyl)-5,8-dihydroxy-6,7-dimethoxychroman-4-one | [2] |

| Physical Description | Solid | [2] |

| Melting Point | 144.7 °C | [2] |

| Water Solubility | 304.7 mg/L @ 25 °C (estimated) | [3] |

The Absence of Ethnobotanical Data

The core of the user's request focused on the traditional and ethnobotanical knowledge surrounding this compound. However, extensive searches have yielded no such information. This suggests that:

-

Veltheimia viridifolia, the plant source of this compound, may not have been a prominent feature in the traditional pharmacopeias of the regions where it grows.

-

If it was used, the specific applications and knowledge may not have been recorded in a way that is accessible through modern databases and scientific literature.

-

The compound itself may not have any significant bioactive properties that would have led to its adoption as a traditional remedy.

Due to this complete lack of data on the traditional use of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables on its effects, detailed experimental protocols from ethnobotanical studies, or diagrams of its signaling pathways. The creation of such a document would require a foundation of existing traditional knowledge and scientific investigation that, for this compound, does not appear to exist in the public domain.

A Logical Representation of the Information Gap

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the disconnect between its chemical identification and any known traditional use.

References

An In-depth Technical Guide to Muscomin (CAS: 96910-98-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on Muscomin (CAS: 96910-98-4) is exceptionally limited. This guide provides a comprehensive overview of the existing data, but it should be noted that detailed pharmacological studies, extensive experimental protocols, and established signaling pathways are not available in the public domain.

Introduction

This compound is a naturally occurring homoisoflavanone, a class of organic compounds characterized by a 3-benzylchroman-4-one skeleton.[1][2][3] It has been isolated from the bulbs of Veltheimia viridifolia, a plant belonging to the Hyacinthaceae family.[1] While research on this compound itself is sparse, the chemical class of homoisoflavanones is known for a variety of biological activities, suggesting that this compound could be a molecule of interest for further investigation. This document summarizes the current knowledge of this compound, including its chemical properties and the context of its discovery.

Chemical and Physical Properties

This compound's chemical structure and basic properties have been determined. It is a solid substance with a molecular weight of 346.3 g/mol .[4]

| Property | Value | Source |

| CAS Number | 96910-98-4 | [1][2][4] |

| Molecular Formula | C18H18O7 | [4] |

| Molecular Weight | 346.3 g/mol | [4] |

| IUPAC Name | 5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one | [4] |

| Synonyms | 3-(4-hydroxybenzyl)-5,8-dihydroxy-6,7-dimethoxychroman-4-one, (-)-2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-4H-1-benzopyran-4-one | [4] |

| Physical State | Solid | [4] |

| Melting Point | 144.7 °C | [4] |

Isolation and Synthesis

Natural Source and Isolation

This compound was first isolated from the petroleum ether and diethyl ether extracts of the bulbs of Veltheimia viridifolia.[1] The isolation was performed alongside a new homoisoflavanone, R(-)-3-(4-hydroxybenzyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one.[1] The structural elucidation of this compound was achieved using spectroscopic methods, including 1H-NMR, 2D 1H-1H-COSY, 13C-NMR, HMQC, HMBC, and mass spectrometry.[1]

Experimental Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from Veltheimia viridifolia bulbs, based on the description in the literature.[1]

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis

There is no information available in the searched literature regarding the total synthesis of this compound.

Biological Activity and Pharmacology

Direct pharmacological studies on this compound are not available in the reviewed literature. However, the publication that first described its isolation also reported the pharmacological testing of a co-isolated, novel homoisoflavanone.[1] The MeSH (Medical Subject Headings) terms associated with this publication include "Antioxidants / pharmacology," "Bronchodilator Agents / pharmacology," and "Phosphodiesterase Inhibitors / pharmacology," suggesting that these activities were investigated for the new compound.[1] While this does not provide direct evidence of this compound's activity, it points to potential areas of investigation for this compound, given its structural similarity to a bioactive molecule.

Homoisoflavanones, as a class, are known to exhibit a range of biological activities, which could provide a basis for future research on this compound.

Signaling Pathways

There is currently no information available regarding the signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound (CAS 96910-98-4) is a structurally characterized homoisoflavanone isolated from Veltheimia viridifolia. Despite its well-defined chemical nature, its biological activity remains largely unexplored. The pharmacological activities of a co-isolated homoisoflavanone suggest that this compound may possess antioxidant, bronchodilatory, or phosphodiesterase inhibitory properties, but this requires experimental verification.

Future research should focus on:

-

Pharmacological Screening: A broad-based screening of this compound for various biological activities is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action and identify molecular targets.

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for in-depth biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

References

- 1. Constituents of Veltheimia viridifolia; I. Homoisoflavanones of the bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spirocyclic nortriterpenes from the bulbs of Veltheimia viridifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB016261) - FooDB [foodb.ca]

- 4. This compound | C18H18O7 | CID 14427389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature Review of Muscomin Research: An Assessment of Available Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction to Muscomin

This compound is a naturally occurring chemical compound classified as a homoisoflavanone.[1] It is structurally identified as 5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one, with the molecular formula C18H18O7.[1] This compound has been detected in various plants, including certain herbs and spices. Chemical databases such as PubChem and the Human Metabolome Database (HMDB) provide detailed information on its physical and chemical properties.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H18O7 | PubChem[1] |

| Molecular Weight | 346.3 g/mol | PubChem[1] |

| Physical Description | Solid | HMDB[1] |

| Melting Point | 144.7 °C | HMDB[1] |

| CAS Number | 96910-98-4 | PubChem[1] |

Availability of Research on Pharmacological Activity

A comprehensive review of scientific literature reveals a significant lack of published research specifically investigating the pharmacological activities of this compound. While the compound has been identified and cataloged, there is no readily available data on its mechanism of action, specific signaling pathways it may modulate, or its potential therapeutic effects. Consequently, information regarding experimental protocols, quantitative data from biological assays (e.g., IC50, binding affinities), and clinical trial data for this compound is not available.

The Human Metabolome Database explicitly states that "Based on a literature review very few articles have been published on this compound." This scarcity of specific research into the biological functions of this compound prevents the creation of an in-depth technical guide as requested.

Research on the Broader Class of Homoisoflavonoids

While research on this compound itself is absent, the broader class of compounds to which it belongs, homoisoflavonoids, has garnered some scientific interest. Studies on various homoisoflavonoids have suggested a range of potential biological activities, including:

-

Cytotoxic and anti-angiogenic effects[2]

For instance, a study on a synthetic homoisoflavanone isomer, SH-11052, demonstrated anti-angiogenic activity by inhibiting pathways mediated by TNF-α and VEGF.[5] This research on a related compound suggests that homoisoflavonoids as a chemical class may have therapeutic potential worth exploring.

Signaling Pathways of a Related Homoisoflavanone (SH-11052)

To provide some context within the homoisoflavanone class, the signaling pathway affected by the synthetic isomer SH-11052 is presented below. It is crucial to note that this pathway has not been demonstrated for this compound and is provided for illustrative purposes only, based on research into a related compound.

SH-11052 was found to inhibit the proliferation of human retinal microvascular endothelial cells (HRECs).[5] Its mechanism involves the inhibition of both TNF-α and VEGF-mediated signaling. Specifically, SH-11052 was shown to decrease TNF-α induced p38 MAPK phosphorylation and block TNF-α induced IκB-α degradation, which in turn reduces NF-κB nuclear translocation.[5] It also inhibited VEGF-induced activation of Akt.[5]

Caption: Inhibition of Angiogenic Pathways by SH-11052.

Conclusion

References

- 1. This compound | C18H18O7 | CID 14427389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Synthesis and mechanistic studies of a novel homoisoflavanone inhibitor of endothelial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Muscimol from Amanita muscaria

Disclaimer: The following information is intended for use by researchers, scientists, and drug development professionals in a controlled laboratory setting. Amanita muscaria contains psychoactive compounds and can be toxic if improperly handled or consumed. Adherence to all applicable safety guidelines and regulations is essential.

It is important to clarify a potential point of confusion regarding the target compound. While the query specified "Muscomin," a homoflavonoid found in plants like Veltheimia viridifolia, the context of extracting a psychoactive compound from "plant material" strongly suggests a likely interest in muscimol , the principal psychoactive constituent of the Amanita muscaria mushroom.[1] This document will therefore focus on the extraction of muscimol. Muscimol, also known as agarin or pantherine, is a potent GABA-A receptor agonist widely used in scientific research.[1][2]

I. Overview of Extraction Strategies

The primary psychoactive compounds in Amanita muscaria are ibotenic acid and muscimol.[3] Ibotenic acid is a neurotoxin and serves as a prodrug to muscimol, converting to muscimol via decarboxylation.[4] Extraction protocols are often designed to facilitate this conversion to maximize the yield of muscimol while minimizing the presence of the more toxic ibotenic acid.[4] Common extraction methods include aqueous extractions, acid-base extractions, and solvent-based extractions.[5]

II. Quantitative Data Summary

The yield and purity of muscimol are highly dependent on the extraction method and the specific batch of Amanita muscaria. The following table summarizes quantitative data from various extraction and purification methodologies.

| Parameter | Method | Result | Reference |

| Purity | Proprietary water-based extraction and purification | >95% | [6] |

| Purity | Distillation and refluxing | 91.23% - >99% | [4] |

| Yield Increase | Distillation (1 hour) | ~3-fold increase in muscimol | [4] |

| Concentration | Aqueous extracts of different developmental stages | Up to 1,210 mg/ml in young mushrooms | [7] |

| Content in Dried Caps | Methanol and sodium phosphate buffer extraction | 0.01-0.02% muscimol | [8] |

| Content in Dried Caps | Methanol and sodium phosphate buffer extraction | 0.03-0.04% ibotenic acid | [8] |

| Recovery | Ultrasound-assisted extraction with methanol/buffer | >87% | [9] |

III. Experimental Protocols

The following are detailed protocols for the extraction and purification of muscimol from dried Amanita muscaria caps, intended for a research setting.

Protocol 1: Aqueous Extraction with Acid-Catalyzed Decarboxylation

This method focuses on converting ibotenic acid to muscimol to increase the final yield.

Materials:

-

Dried and powdered Amanita muscaria caps

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) for neutralization

-

Reflux apparatus

-

Distillation apparatus

-

Filtration system (e.g., Buchner funnel with filter paper)

-

pH meter or pH strips

Procedure:

-

Initial Extraction:

-

Combine 100g of dried, powdered Amanita muscaria caps with 1 L of deionized water in a suitable flask.

-

Heat the mixture to a gentle boil and maintain for 30-60 minutes with stirring.[1]

-

Allow the mixture to cool and then filter to separate the biomass from the aqueous extract.

-

-

Acidification and Decarboxylation:

-

Adjust the pH of the filtrate to between 2.0 and 4.0 using concentrated HCl.[4]

-

Gently heat the acidified extract to facilitate the decarboxylation of ibotenic acid to muscimol. A reflux setup can be used to prevent loss of volume.[4]

-

Monitor the conversion process using an appropriate analytical method such as HPLC.

-

-

Concentration and Purification:

-

Once the conversion is complete, the extract can be concentrated by heating to reduce the volume.[4]

-

Further purification can be achieved through distillation, which has been shown to significantly increase the muscimol content.[4]

-

Neutralize the final extract with NaOH if required for downstream applications.

-

Protocol 2: Acid-Base Extraction

This method relies on the differential solubility of muscimol in acidic and basic solutions to achieve separation.

Materials:

-

Dried and powdered Amanita muscaria caps

-

Mild acid (e.g., dilute acetic acid)

-

Base (e.g., ammonium hydroxide)

-

Filtration system

-

Evaporator (e.g., rotary evaporator)

Procedure:

-

Acidification:

-

Treat the powdered mushroom material with a mild acid to convert muscimol into its water-soluble salt form.[5]

-

-

Filtration:

-

Filter the mixture to remove the solid plant material, retaining the acidic aqueous solution containing the muscimol salt.

-

-

Basification and Precipitation:

-

Add a base to the filtrate to increase the pH, causing the muscimol to precipitate out of the solution.[5]

-

-

Isolation:

-

Collect the precipitated muscimol by filtration.

-

The crude product can be further purified by recrystallization from an appropriate solvent like ethanol/water.[10]

-

Protocol 3: Solvent Extraction

This method uses a non-polar organic solvent to selectively dissolve muscimol.

Materials:

-

Dried and powdered Amanita muscaria caps

-

Non-polar solvent (e.g., dichloromethane or chloroform)

-

Filtration system

-

Rotary evaporator

Procedure:

-

Extraction:

-

Suspend the powdered mushroom material in a non-polar solvent like dichloromethane.[5]

-

Stir or agitate the mixture for a sufficient period to allow for the dissolution of muscimol.

-

-

Filtration:

-

Filter the mixture to remove the solid mushroom residue.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude muscimol extract.[5]

-

-

Purification:

-

The resulting crude extract can be purified using techniques such as column chromatography.

-

IV. Visualization of Workflow and Signaling Pathway

Experimental Workflow for Muscimol Extraction

Caption: Experimental workflow for the extraction and purification of muscimol.

Muscimol Signaling Pathway

Caption: Muscimol acts as a GABA-A receptor agonist, leading to neuronal inhibition.

References

- 1. Muscimol - Wikipedia [en.wikipedia.org]

- 2. Muscimol as an Experimental Tool in Neuroscience [eureka.patsnap.com]

- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 4. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]

- 5. The Science Behind Muscimol Isolate Powder: Unraveling the Mystery of Amanita Muscaria's Active Compound - SW Distro [swdistro.com]

- 6. Quantitative Analysis of Muscimol in Legal Perspectives [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of muscimol and ibotenic acid in mushrooms of Amanitaceae by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols for the Quantitative Analysis of Muscomin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscomin is a homoisoflavonoid, a class of phenolic compounds found in certain plants. Homoisoflavonoids are of increasing interest to the scientific community due to their potential biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for phytochemical analysis, quality control, and pharmacokinetic studies to support drug development and clinical investigations.

These application notes provide detailed methodologies for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for structurally similar homoisoflavonoids and provide a robust starting point for method development and validation.[6]

Data Presentation: Quantitative Parameters for Homoisoflavonoid Analysis

The following tables summarize typical quantitative data obtained for the analysis of homoisoflavonoids using HPLC-UV and LC-MS/MS. These values can be considered as target parameters for the development and validation of a specific this compound assay.

Table 1: HPLC-UV Method Parameters for Homoisoflavonoid Quantification (Adapted from similar compounds)

| Parameter | Typical Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |

| Precision (RSD %) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Table 2: LC-MS/MS Method Parameters for Homoisoflavonoid Quantification (Adapted from similar compounds)

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/mL |

| Precision (RSD %) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

This protocol describes the extraction and subsequent quantification of this compound from a plant matrix.

1. Sample Preparation (Extraction)

-

Drying and Grinding: Dry the plant material (e.g., roots, leaves) at 40-50°C to a constant weight and grind into a fine powder.

-

Extraction Solvent: A mixture of methanol and water (e.g., 80:20 v/v) is a common choice for extracting flavonoids and related compounds.[7]

-

Extraction Procedure:

-

Weigh approximately 1 g of the powdered plant material into a flask.

-

Add 20 mL of the extraction solvent.

-

Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.[7]

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

-

2. HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is often effective for separating complex plant extracts.[6]

-

Solvent A: Water with 0.1% acetic acid or formic acid.

-

Solvent B: Methanol or acetonitrile.

-

-

Gradient Program: A linear gradient from 10% B to 90% B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined by UV-Vis spectrophotometry, typically between 250-380 nm for flavonoids).[8]

-

-

Quantification:

-

Prepare a stock solution of a this compound reference standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in a biological matrix like plasma, suitable for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

-

Protein Precipitation:

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

-

Liquid-Liquid Extraction (optional, for cleaner samples):

-

Transfer the supernatant from the protein precipitation step to a new tube.

-

Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 5,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

-

Final Steps:

-

Evaporate the supernatant (or organic layer) to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Starting Point):

-

Column: A C18 or HSS T3 column with a smaller particle size (e.g., 1.7-2.1 µm) for better resolution and faster analysis.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A fast gradient, for example, 5% B to 95% B in 5-10 minutes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 35-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion (m/z of this compound) and a suitable product ion need to be determined by infusing a standard solution of this compound into the mass spectrometer. A second product ion transition should be monitored for confirmation.

-

-

Quantification:

-

Prepare calibration standards in a blank matrix (e.g., drug-free plasma) and process them alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of this compound in the plasma samples from the calibration curve.

-

Visualization of Workflows and Pathways

Caption: Workflow for this compound quantification in plant material by HPLC-UV.

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Caption: Postulated anti-inflammatory signaling pathway for this compound.

References

- 1. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Muscomin Stability and Degradation Studies

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to investigating the stability of Muscomin. Due to the limited availability of specific stability data for this compound in scientific literature, this application note outlines a generalized framework based on established principles for stability testing of related polyphenolic compounds, such as homoisoflavanones. The provided protocols are intended to serve as a starting point for developing a robust stability-indicating method and understanding the degradation pathways of this compound.

Introduction

This compound is a homoisoflavanone, a class of polyphenolic compounds. Like many polyphenols, its structure, featuring multiple hydroxyl and ether functional groups, may be susceptible to degradation under various environmental conditions. Understanding the intrinsic stability of this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[1][2][3][4]

This document details the protocols for conducting forced degradation studies (stress testing) on this compound and for developing a suitable stability-indicating High-Performance Liquid Chromatography (HPLC) method for its analysis.

Predicted Stability Profile of this compound

Based on the chemical structure of this compound (a chromanone core with hydroxyl and methoxy substituents), potential degradation pathways may include:

-

Hydrolysis: Cleavage of the ether linkages under acidic or basic conditions.

-

Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures and potentially polymerization.[5][6][7][8][9]

-

Photodegradation: Exposure to light, particularly UV, may induce degradation.

-

Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation.

Experimental Protocols

The following protocols describe the procedures for subjecting a this compound solution to various stress conditions as part of a forced degradation study.

3.1. Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or orthophosphoric acid (for mobile phase)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

-

Photostability chamber

-

Temperature-controlled oven

3.2. Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL for the stress studies.

3.3. Forced Degradation (Stress Testing) Procedures

For each condition, a parallel control sample (this compound working solution without the stressor, kept at ambient temperature and protected from light) should be analyzed.

3.3.1. Acidic Hydrolysis

-

To 1 mL of the this compound working solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Analyze by HPLC.

3.3.2. Basic Hydrolysis

-

To 1 mL of the this compound working solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 8 hours. Flavonoids are often highly labile under alkaline conditions.[10]

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Analyze by HPLC.

3.3.3. Oxidative Degradation

-

To 1 mL of the this compound working solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Analyze by HPLC.

3.3.4. Thermal Degradation

-

Place the this compound working solution in a temperature-controlled oven at 80°C for 48 hours.

-

After incubation, cool the solution to room temperature.

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Analyze by HPLC.

3.3.5. Photolytic Degradation

-

Expose the this compound working solution to a light source in a photostability chamber, according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dilute the sample to a final volume of 10 mL with the mobile phase.

-

Analyze by HPLC.

3.4. Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of flavonoids and their degradation products.[10][11][12][13]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV/PDA detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm and 330 nm).

Data Presentation

The results of the forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | Temperature (°C) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 | 60 | 100.0 | |||

| 0.1 M NaOH | 8 | 60 | 100.0 | |||

| 3% H₂O₂ | 24 | 25 | 100.0 | |||

| Thermal | 48 | 80 | 100.0 | |||

| Photolytic | - | 25 | 100.0 |

Table 2: Chromatographic Data of this compound and its Degradation Products

| Peak ID | Retention Time (min) | % Peak Area (Acidic) | % Peak Area (Basic) | % Peak Area (Oxidative) | % Peak Area (Thermal) | % Peak Area (Photolytic) |

| This compound | ||||||

| Degradant 1 | ||||||

| Degradant 2 | ||||||

| ... | ||||||

| Mass Balance |

Visualization of Pathways and Workflows

Diagram 1: Hypothetical Degradation Pathway for this compound

Caption: Hypothetical degradation pathways of this compound under stress conditions.

Diagram 2: Experimental Workflow for Forced Degradation

Caption: General workflow for this compound forced degradation studies.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for initiating the stability and degradation studies of this compound. By systematically applying these stress conditions and utilizing a validated stability-indicating analytical method, researchers can gain crucial insights into the chemical behavior of this compound. This information is fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential this compound-containing products. Further characterization of significant degradation products using techniques like LC-MS/MS and NMR would be the subsequent step in fully elucidating the degradation pathways.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Oxidation of Polyphenols | doc. RNDr. Romana Sokolova, PhD. [jh-inst.cas.cz]

- 6. The Production of Aldehydes as a Result of Oxidation of Polyphenolic Compounds and its Relation to Wine Aging | American Journal of Enology and Viticulture [ajevonline.org]

- 7. Structure and function of the oxidation products of polyphenols and identification of potent lipoxygenase inhibitors from Fe-catalyzed oxidation of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Oxidation of Wine Polyphenols by Electrochemical Means in the Presence of Glutathione [mdpi.com]

- 10. phcogj.com [phcogj.com]

- 11. Development and Validation of Stability-Indicating RP-HPLC Method...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

Application Notes and Protocols for In Vitro Testing of Muscomin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscomin is a homoisoflavanone, a class of organic compounds belonging to the homoisoflavonoids. As a secondary metabolite of fungal origin, its biological activities are not yet extensively characterized. These application notes provide a comprehensive suite of in vitro testing protocols to screen for and characterize the potential cytotoxic, antifungal, anti-inflammatory, and receptor-modulating activities of this compound. The following protocols are designed to be robust and reproducible, providing a foundational framework for the preclinical evaluation of this novel compound.

Application Note 1: Cytotoxicity Assessment of this compound

A fundamental primary step in the evaluation of any new compound is to determine its effect on cell viability. This allows for the determination of the half-maximal inhibitory concentration (IC50) and establishes a non-toxic concentration range for subsequent, more specific in vitro assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Data Presentation: Cytotoxicity of this compound

The results of the MTT assay should be recorded as IC50 values, which represent the concentration of this compound required to inhibit cell growth by 50%.

| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) (e.g., Doxorubicin) |

| HEK293 (Human Embryonic Kidney) | Experimental Data | Experimental Data |

| HepG2 (Human Liver Cancer) | Experimental Data | Experimental Data |

| RAW 264.7 (Mouse Macrophage) | Experimental Data | Experimental Data |

| Other relevant cell lines | Experimental Data | Experimental Data |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture selected cell lines in appropriate media until they reach 80-90% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound.

-

Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Application Note 2: Antifungal Activity Screening

Given that this compound is a fungal metabolite, it is prudent to investigate its potential antifungal properties. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various fungal strains.[3][4][5]

Data Presentation: Antifungal Activity of this compound

The antifungal activity is reported as the MIC value, which is the lowest concentration of this compound that completely inhibits the visible growth of a microorganism after overnight incubation.

| Fungal Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) (e.g., Fluconazole) |

| Candida albicans | Experimental Data | Experimental Data |

| Cryptococcus neoformans | Experimental Data | Experimental Data |

| Aspergillus fumigatus | Experimental Data | Experimental Data |

| Other relevant strains | Experimental Data | Experimental Data |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Fungal Inoculum Preparation:

-

Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sporulation or sufficient growth is achieved.

-

Prepare a fungal suspension in sterile saline or RPMI-1640 medium.

-

Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.

-

Dilute this suspension to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.

-

-

Compound Dilution in Microplate:

-

In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells.

-

Add 100 µL of the this compound stock solution (in RPMI with a low percentage of DMSO) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

This will result in wells with decreasing concentrations of this compound.

-

Include a positive control (e.g., Fluconazole) and a negative control (no compound).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well.

-

The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Optionally, the optical density can be read using a microplate reader at 530 nm.[6] The MIC can be defined as the lowest concentration that inhibits growth by ≥50% compared to the control.

-

Application Note 3: Anti-inflammatory Activity Assessment

Many natural products, including flavonoids and related structures, exhibit anti-inflammatory properties.[7][8] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Data Presentation: Inhibition of Nitric Oxide Production

| Cell Line | This compound Concentration (µM) | % Inhibition of NO Production | Positive Control (e.g., Dexamethasone) |

| RAW 264.7 | 1 | Experimental Data | Experimental Data |

| 10 | Experimental Data | Experimental Data | |

| 50 | Experimental Data | Experimental Data |